Enantioselectivity at D2 Receptors: R(-)-NPA vs. S(+)-NPA Binding Affinity Comparison
R(-)-NPA demonstrates markedly higher binding affinity at dopamine receptor sites compared to its S(+)-enantiomer. In competition binding assays using a membrane-rich subsynaptosomal fraction of calf caudate nucleus, (R)-NPA exhibited IC50 values of 2.5 nM against [3H]apomorphine, 2.0 nM against [3H]ADTN, and 174 nM against [3H]spiroperidol. In contrast, (S)-NPA showed substantially reduced affinity with IC50 values of 66 nM, 60 nM, and 1400 nM, respectively [1].
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | [3H]APO: 2.5 nM; [3H]ADTN: 2.0 nM; [3H]SPR: 174 nM |
| Comparator Or Baseline | S(+)-NPA: [3H]APO: 66 nM; [3H]ADTN: 60 nM; [3H]SPR: 1400 nM |
| Quantified Difference | ~26-fold higher affinity at agonist sites; ~8-fold higher at antagonist sites |
| Conditions | Membrane-rich subsynaptosomal fraction of calf caudate nucleus; subnanomolar concentrations of 3H-labeled ligands |
Why This Matters
Procurement of the R(-) enantiomer is essential for experiments requiring authentic D2 agonist pharmacology, as racemic or S(+) material yields confounding low-affinity binding that compromises receptor occupancy and functional assays.
- [1] Neumeyer JL, Reischig D, Arana GW, Campbell A, Baldessarini RJ, Kula NS, Watling KJ. Aporphines. 48. Enantioselectivity of (R)-(-)- and (S)-(+)-N-n-propylnorapomorphine on dopamine receptors. J Med Chem. 1983;26(4):516-522. PMID: 6682147. View Source
